molecular formula C24H30N8O B611476 Trilaciclib CAS No. 1374743-00-6

Trilaciclib

货号 B611476
CAS 编号: 1374743-00-6
分子量: 446.559
InChI 键: PDGKHKMBHVFCMG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Trilaciclib, sold under the brand name Cosela, is a medication used to reduce the frequency of chemotherapy-induced bone marrow suppression . It is an intravenously administered, small molecule inhibitor of cyclin-dependent kinases 4 and 6 .


Synthesis Analysis

The synthesis of Trilaciclib involves various chemical reactions. One method involves an internal cyclization reaction carried out under the presence of a catalyst selected from triphenylphosphine, trimethylphosphine, azodicarbonyldipiperidine, diethyl azodicarboxylate, diisopropyl azodicarboxylate, cyanomethylenetrimethylphosphine, cyanomethylenetri-n-butylphosphine, phenylsilane, and iodobenzene acetate .


Molecular Structure Analysis

Trilaciclib has a molecular formula of C24H30N8O . Its structure includes a pyrimidine ring, which is a key component of its activity as a cyclin-dependent kinase inhibitor .


Chemical Reactions Analysis

Trilaciclib’s mechanism of action involves inhibiting cyclin-dependent kinases 4 and 6 . This inhibition leads to a reversible pause in the cell cycle in the G1 phase for approximately 16 hours . The temporary cell cycle arrest prevents chemotherapy-induced DNA damage in healthy cells, reducing the activity of caspases 3 and 7, which reduces apoptosis of healthy cells .


Physical And Chemical Properties Analysis

Trilaciclib has a molecular weight of 446.55 g/mol . It is slightly soluble in water and DMSO .

科学研究应用

Reduction of Chemotherapy-Induced Myelosuppression

Trilaciclib is a transient inhibitor of cyclin-dependent kinases 4 and 6 (CDK 4/6) that is approved in the USA to decrease the incidence of chemotherapy-induced myelosuppression (CIM) when administered before a platinum/etoposide-containing regimen or topotecan-containing regimen in adults being treated for extensive-stage small cell lung cancer (ES-SCLC) . It is the first approved therapy to provide myeloprotection .

Protection of Blood Cells from Chemotherapy Damage

Trilaciclib is a drug that transiently protects the white and red blood cells and platelets from chemotherapy damage during treatment . When administered before chemotherapy, trilaciclib reduces the incidence of chemotherapy-induced bone marrow suppression .

Reduction of Supportive Care Interventions

The need for supportive care treatments (including red cell and platelet transfusions and drugs that stimulate the production of white and red blood cells), chemotherapy dose reductions/delays and hospitalizations related to chemotherapy-induced bone marrow suppression and infection are reduced with trilaciclib treatment .

Improvement of Chemotherapy Safety Profile

Trilaciclib improves the overall safety profile of chemotherapy regimens without affecting antitumor effects .

Prevention of Chemotherapy-Induced Myelosuppression

A systematic review and meta-analysis of randomized controlled trials showed that administration of Trilaciclib significantly reduced the occurrence of severe neutropenia (SN), febrile neutropenia (FN), anemia and shortened the duration of severe neutropenia (DSN) during treatment .

Reduction of Utilization of Supportive Care Interventions

The proportion of patients receiving therapeutic use of erythropoiesis-stimulating agents (ESAs), granulocyte colony-stimulating factors (G-CSFs), red blood cell (RBC) transfusions was also statistically lower in the experimental group than in the control group .

No Negative Impact on Clinical Outcomes of Chemotherapy Treatments

The overall response rate (ORR), overall survival, and progress-free survival of the two groups were identical, and no negative impact of Trilaciclib on the clinical outcomes of chemotherapy treatments was found .

Acceptable Safety Profile

Trilaciclib demonstrated its efficacy in reducing the occurrence of chemotherapy-induced myelosuppression and utilization of supportive care interventions without undermining the clinical benefits of chemotherapy regimens during treatment with an acceptable safety profile .

安全和危害

Trilaciclib is contraindicated in patients with a history of serious hypersensitivity reactions to the drug . Patients may develop interstitial lung disease or pneumonitis, and trilaciclib is associated with embryo-fetal toxicity .

未来方向

Trilaciclib is currently being evaluated in clinical trials for its potential use in other cancers, such as breast cancer . The final overall survival analysis of trilaciclib plus chemotherapy in patients with metastatic triple-negative breast cancer as part of the PRESERVE 2 trial will take place in the third quarter of 2024 .

属性

IUPAC Name

4-[[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino]spiro[1,3,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2,4,6,8-tetraene-13,1'-cyclohexane]-10-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N8O/c1-30-9-11-31(12-10-30)18-5-6-20(25-15-18)28-23-26-14-17-13-19-22(33)27-16-24(7-3-2-4-8-24)32(19)21(17)29-23/h5-6,13-15H,2-4,7-12,16H2,1H3,(H,27,33)(H,25,26,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDGKHKMBHVFCMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CN=C(C=C2)NC3=NC=C4C=C5C(=O)NCC6(N5C4=N3)CCCCC6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601337125
Record name Trilaciclib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601337125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Trilaciclib is inhibits cyclin-dependant kinase 4 (CDK4) at a concentration of 1 nmol/L and cyclin-dependent kinase 5 (CDK5) at 4 nmol/L. Inhibition of CDK2, CDK5, and CDK7 is over 1000-fold less at these concentrations and inhibition of CDK9 is 50-fold less. CDK4 and CDK5 are expressed in hematopoietic stem cells and progenitor cells. They are capable of phosphorylating and inactivating the retinoblastoma protien; a tumor suppressor. When trilaciclib is given to patients with retinoblastoma protein-null small cell lung cancer, it does not interfere with the intended chemotherapy induced cytotoxicity of cancer cells. Inhibition of CDK4 and CDK5 leads to a reversible pause in the cell cycle in the G1 phase for approximately 16 hours. The temporary cell cycle arrest prevents chemotherapy induced DNA damage in healthy cells, reducing the activity of caspases 3 and 7, which reduces apoptosis of healthy cells. Other studies have shown inhibitors of CDK4 and CDK6 enhance T-cell activation, upregulating major histocompatibility complex (MHC) class I and II, and stabilize programmed death-ligand 1 (PD-L1). Together these activities increase T-cell activity, increase antigen presentation, and sensitize cells to immune checkpoint inhibitors.
Record name Trilaciclib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15442
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Trilaciclib

CAS RN

1374743-00-6
Record name Trilaciclib [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1374743006
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trilaciclib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15442
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Trilaciclib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601337125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TRILACICLIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U6072DO9XG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trilaciclib
Reactant of Route 2
Reactant of Route 2
Trilaciclib
Reactant of Route 3
Reactant of Route 3
Trilaciclib
Reactant of Route 4
Reactant of Route 4
Trilaciclib
Reactant of Route 5
Reactant of Route 5
Trilaciclib
Reactant of Route 6
Reactant of Route 6
Trilaciclib

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。